3,5-dichloro-N-methylpyridin-2-amine
Overview
Description
3,5-Dichloro-N-methylpyridin-2-amine: is a chemical compound with the molecular formula C6H6Cl2N2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 3rd and 5th positions and a methyl group attached to the nitrogen atom at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichloro-N-methylpyridin-2-amine typically involves the chlorination of N-methylpyridin-2-amine. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3rd and 5th positions. Common reagents used in this process include chlorine gas or other chlorinating agents such as thionyl chloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-chlorination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, industrial methods may incorporate purification steps such as recrystallization or distillation to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-N-methylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 3rd and 5th positions can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Common Reagents and Conditions:
Substitution: Sodium methoxide, potassium tert-butoxide; solvents like methanol or ethanol; temperatures ranging from room temperature to reflux.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like acetonitrile or dichloromethane; temperatures typically below 50°C.
Major Products Formed:
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Chemistry: 3,5-Dichloro-N-methylpyridin-2-amine is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the effects of chlorinated pyridines on biological systems. It serves as a model compound to investigate the interactions of similar structures with enzymes and receptors .
Medicine: Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes, pigments, and other fine chemicals .
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
- 3,5-Dichloro-2-methylpyridine
- 3,5-Dichloro-4-methylpyridine
- 3,5-Dichloro-6-methylpyridine
- 3,5-Dichloro-2-aminopyridine
Comparison: Compared to these similar compounds, 3,5-dichloro-N-methylpyridin-2-amine is unique due to the presence of the N-methyl group. This structural feature influences its reactivity and the types of reactions it can undergo. Additionally, the N-methyl group may enhance the compound’s solubility and stability, making it more suitable for certain applications .
Properties
IUPAC Name |
3,5-dichloro-N-methylpyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-9-6-5(8)2-4(7)3-10-6/h2-3H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQVKCDLRMMEPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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